Synthesis Yield Comparison: Nucleophilic Aromatic Substitution Efficiency for 3-Bromo-5-fluoroanisole
In a nucleophilic aromatic substitution reaction using 1-bromo-3,5-difluorobenzene with sodium methoxide in DMF at 0-5°C to room temperature over 24 hours, 3-bromo-5-fluoroanisole was obtained in 71% isolated yield after workup . This synthesis route exploits the higher reactivity of the fluorine atom at the position para to bromine for methoxide substitution while preserving the bromine atom intact for downstream functionalization. Alternative routes employing direct bromination of 5-fluoroanisole, while conceptually simpler, lack published quantitative yield data under comparable conditions .
| Evidence Dimension | Isolated reaction yield (nucleophilic aromatic substitution) |
|---|---|
| Target Compound Data | 71% isolated yield |
| Comparator Or Baseline | 1-bromo-3,5-difluorobenzene starting material; alternative bromination route of 5-fluoroanisole lacks published comparative yield data |
| Quantified Difference | 71% absolute isolated yield; comparator baseline undefined due to lack of published data |
| Conditions | 1-bromo-3,5-difluorobenzene (10 g, 0.052 mol), sodium methoxide (5.60 g, 0.1036 mol), dry DMF (300 mL), 0-5°C to RT, 24 h stirring |
Why This Matters
The 71% documented isolated yield provides a verifiable synthetic efficiency baseline for procurement decisions, enabling cost modeling and scale-up feasibility assessment compared to alternative building blocks without published yield data.
